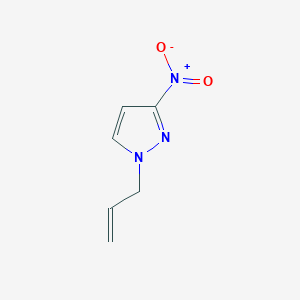

3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Organic and Material Sciences

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in organic and medicinal chemistry. chemicalbook.comnih.govchemsrc.com First synthesized in the late 19th century, the pyrazole core is a key structural motif in a vast array of compounds. chemicalbook.com Its unique structure, characterized by a planar, aromatic ring system, imparts distinct reactivity and allows for functionalization at multiple positions. chemsrc.com This versatility has made pyrazole derivatives indispensable in various scientific domains.

In medicinal chemistry, the pyrazole nucleus is a prominent pharmacophore found in numerous established drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. mdpi.comacs.org Well-known pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature a pyrazole core, highlighting its importance in drug design and development. chemicalbook.com

Beyond pharmaceuticals, pyrazoles are crucial in agrochemicals, serving as the basis for effective herbicides and fungicides. fluorochem.co.uk In material science, the incorporation of pyrazole units into polymers and other materials can lead to advanced substances with tailored properties like thermal stability, specific optical characteristics, and conductivity. fluorochem.co.uk The ability of the pyrazole ring to act as a ligand for metal ions also makes it valuable in coordination chemistry and catalysis. mdpi.com

Overview of Nitrated Azole Systems: Aromaticity and Structural Features

Nitrated azole systems, including nitropyrazoles, are a class of compounds that have garnered significant attention, particularly in the field of energetic materials. guidechem.comnist.gov The introduction of one or more nitro (–NO2) groups onto the azole ring profoundly influences the molecule's electronic and structural characteristics. The nitro group is a strong electron-withdrawing group, which impacts the aromaticity and reactivity of the heterocyclic ring. mdpi.comresearchgate.net

The pyrazole ring itself is an aromatic system. chemsrc.com The introduction of a nitro group generally maintains the planarity and aromatic character of the ring. researchgate.net Structurally, the presence of nitro groups increases molecular density and improves the oxygen balance of the compound, which are critical parameters for energetic materials. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group also makes the ring more susceptible to nucleophilic substitution reactions, a feature that is exploited in the synthesis of further derivatives. researchgate.net

Historical Development and Evolution of Synthetic Strategies for Nitropyrazoles

The synthesis of nitropyrazoles has evolved since their initial discovery, with researchers developing more efficient and safer methodologies. The term "pyrazole" was first coined by Ludwig Knorr in 1883, and a classic synthesis from acetylene (B1199291) and diazomethane (B1218177) was developed by Hans von Pechmann in 1898. nih.gov The preparation of the foundational pyrazole ring is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine, a method known as the Knorr pyrazole synthesis. nih.gov

The direct nitration of the pyrazole ring was historically challenging, often leading to low yields and mixtures of isomers. A significant advancement was the development of a two-step process for the synthesis of 3-nitropyrazole (3-NP). nih.govguidechem.com This common strategy involves the initial N-nitration of pyrazole using nitrating agents like a mixture of nitric acid and acetic anhydride (B1165640) to form 1-nitropyrazole (B188897) (also referred to as N-nitropyrazole). nih.gov This intermediate is then subjected to thermal rearrangement in a high-boiling point organic solvent, such as benzonitrile (B105546) or n-octanol, to yield 3-nitropyrazole. chemicalbook.comnih.govguidechem.com

While effective, this two-step method has drawbacks, including the use of toxic, high-boiling solvents. guidechem.com More recent research has focused on developing greener and more efficient "one-pot" syntheses. guidechem.com For example, a method has been reported where the reaction solution after the initial nitration of pyrazole is directly subjected to a high-pressure reaction in a hydrothermal reactor, avoiding the isolation of the N-nitropyrazole intermediate. guidechem.com Other strategies have explored different nitrating agents and catalysts to improve yields and reaction conditions. nih.gov The synthesis of N-substituted nitropyrazoles, such as the title compound, typically proceeds by first preparing the nitropyrazole core (e.g., 3-nitropyrazole) and then performing an N-alkylation reaction. An analogous synthesis involves reacting 3-chloro-6-nitroindazole with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group onto the nitrogen atom. researchgate.net

Contextualizing 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole within Contemporary Research Themes

This compound , also known as N-allyl-3-nitropyrazole, is situated within contemporary research focused on creating novel functional molecules by modifying known heterocyclic scaffolds. The introduction of an N-substituent, in this case, the prop-2-en-1-yl (allyl) group, is a deliberate chemical modification designed to impart specific properties to the parent 3-nitropyrazole molecule.

One of the primary research themes for such compounds is in the field of energetic materials. The pyrazole ring functionalized with nitro groups serves as an energetic backbone. mdpi.com The N-H proton on nitropyrazoles is acidic and provides a reactive site for straightforward functionalization. nih.govmdpi.com Attaching different substituents to the nitrogen atom allows for the fine-tuning of physical and energetic properties. Research on related N-allyl substituted dinitropyrazoles has shown that this modification can significantly lower the melting point of the compound, even leading to liquid explosives. Such materials are explored as potential energetic plasticizers, which are additives used to improve the processing and mechanical properties of solid propellants and explosives, particularly for applications in cold environments.

The allyl group, with its reactive double bond, also introduces a site for further chemical transformations, such as polymerization or other addition reactions. This functionality opens possibilities for the development of novel energetic polymers or for grafting the nitropyrazole moiety onto other molecular structures, thereby creating advanced materials with a high density of energetic groups. Therefore, the synthesis and characterization of compounds like this compound are key steps in the exploration of new energetic materials with tailored physical states and reactive capabilities.

Research Data Tables

Specific experimental data for This compound is not extensively detailed in the surveyed literature. However, data for its direct precursor, 3-Nitro-1H-pyrazole , and a related N-allyl substituted dinitropyrazole are available and provide valuable context.

Table 1: Physicochemical Properties of 3-Nitro-1H-pyrazole

This table presents known properties of the parent compound used in the synthesis of N-allyl derivatives.

| Property | Value | Source |

| CAS Number | 26621-44-3 | nist.gov |

| Molecular Formula | C₃H₃N₃O₂ | nist.gov |

| Molecular Weight | 113.07 g/mol | chemicalbook.com |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 173 to 180 °C | fluorochem.co.uk |

| Purity | ≥ 98.0% | fluorochem.co.uk |

Table 2: Characterization Data for a Related N-Allyl Dinitropyrazole

This table shows data for N-allyl-3,5-dinitropyrazole, illustrating the properties of a pyrazole core with both nitro groups and an N-allyl substituent. This serves as a proxy to understand the potential characteristics of this compound.

| Compound | Synthesis Method | Spectroscopic Data | Source |

| N-allyl-3,5-dinitropyrazole | Reaction of 3,5-dinitropyrazole with allyl bromide in acetonitrile (B52724) with triethylamine (B128534) (TEA) as a base, heated to 60 °C for 12 hours. | ¹H NMR (CDCl₃, 500 MHz): δ 8.52 (s, 1H), 6.01 (m, 1H), 5.42 (d, J=10.5 Hz, 1H), 5.37 (d, J=17.0 Hz, 1H), 5.08 (d, J=6.0 Hz, 2H).¹³C{¹H} NMR (CDCl₃, 125 MHz): δ 148.5, 142.1, 129.5, 121.2, 110.1, 54.9. |

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-prop-2-enylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVODFFBZNQRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 1 Prop 2 En 1 Yl 1h Pyrazole and Analogues

Strategies for Introducing the Nitro Moiety

The introduction of a nitro group onto the pyrazole (B372694) ring is a critical step that significantly influences the electronic properties of the molecule. The position of the nitro group is crucial and can be controlled through various synthetic strategies, including direct nitration of a pre-formed pyrazole ring or by constructing the ring from nitro-containing building blocks.

Regioselective Nitration of Pyrazole Precursors

Direct nitration of pyrazole and its derivatives is a common method for the synthesis of nitropyrazoles. The regioselectivity of this electrophilic substitution reaction is highly dependent on the nitrating agent, reaction conditions, and the nature of the substituents already present on the pyrazole ring.

Several electrophilic nitrating agents are employed for the nitration of pyrazoles, with the choice of reagent often dictating the position of the incoming nitro group.

Nitric Acid/Sulfuric Acid (HNO3/H2SO4): This classic "mixed acid" system is a powerful nitrating agent. For pyrazole itself, electrophilic substitution, including nitration, typically occurs at the C-4 position to yield 4-nitropyrazole scribd.com. The strong acidic conditions protonate the pyrazole ring, deactivating it towards electrophilic attack, but the C-4 position remains the most susceptible site cdnsciencepub.comcdnsciencepub.com.

Nitric Acid/Acetic Anhydride (B1165640)/Acetic Acid (HNO3/Ac2O/HAc): This system, which generates acetyl nitrate in situ, is another effective nitrating agent. Nitration of 1-phenylpyrazole with acetyl nitrate has been shown to selectively occur at the 4-position of the pyrazole ring cdnsciencepub.comcdnsciencepub.com. In the synthesis of 3-nitropyrazole, a two-step process is often employed where pyrazole is first nitrated with a HNO3-Ac2O-HAc system to form N-nitropyrazole, which is then rearranged researchgate.net.

Oxone: Oxone (potassium peroxymonosulfate) has been utilized as a nitrating agent for 3-aminopyrazole in an aqueous medium. This approach offers a greener and safer alternative to traditional nitrating agents, proceeding under mild conditions nih.gov.

| Nitrating Agent | Substrate Example | Primary Product | Reference |

| HNO3/H2SO4 | Pyrazole | 4-Nitropyrazole | scribd.com |

| HNO3/Ac2O/HAc | 1-Phenylpyrazole | 4-Nitro-1-phenylpyrazole | cdnsciencepub.comcdnsciencepub.com |

| Oxone | 3-Aminopyrazole | 3-Nitro-3-aminopyrazole | nih.gov |

A significant pathway to obtaining C-nitropyrazoles, particularly 3-nitropyrazoles, involves the thermal rearrangement of an N-nitropyrazole intermediate nih.gov. This process typically involves two key steps: the N-nitration of a pyrazole precursor followed by a rearrangement reaction.

The initial N-nitration is often achieved using nitrating agents like a mixture of nitric acid and acetic anhydride researchgate.net. The resulting N-nitropyrazole is then heated in a high-boiling solvent, such as benzonitrile (B105546), to induce rearrangement to the more stable C-nitropyrazole chemicalbook.comguidechem.com. The mechanism of this thermal rearrangement is believed to be a cdnsciencepub.comnih.gov sigmatropic shift of the nitro group, followed by a proton shift researchgate.net. This method is a cornerstone for the synthesis of 3-nitropyrazole, which serves as the key precursor for the final target compound nih.govguidechem.com. The rearrangement of N-nitropyrazole can yield both 3-nitro and 5-nitropyrazole isomers, and in some cases, a mixture of both is obtained semanticscholar.org.

One-Pot Cyclization Reactions Involving Nitro-Containing Components

An alternative to the direct nitration of a pre-formed pyrazole ring is the construction of the heterocyclic system from acyclic precursors, where one of the components already bears a nitro group. This approach can offer high regioselectivity.

A notable example is the 1,3-dipolar cycloaddition reaction between a nitrile imine and a nitroalkene rsc.org. This method allows for the regioselective synthesis of 3,4-diaryl-1H-pyrazoles. While this specific example leads to a different substitution pattern than the target molecule, the principle of using a nitro-containing building block in a cycloaddition reaction is a valid strategy for accessing nitropyrazole cores. Similarly, the reaction of diazomethane (B1218177) with chloronitroethylene has been reported for the one-step cyclization to form 3-nitropyrazole, although this method involves hazardous starting materials nih.gov. Multicomponent reactions, for instance, the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds, can also lead to the formation of polyfunctionalized pyrazoles in a single pot researchgate.net.

Approaches for Incorporating the Prop-2-en-1-yl (Allyl) Group

Once the 3-nitro-1H-pyrazole core is synthesized, the final step is the introduction of the allyl group onto one of the nitrogen atoms of the pyrazole ring. This is typically achieved through an N-alkylation reaction.

N-Alkylation of 3-Nitro-1H-pyrazole with Allylating Reagents

The N-alkylation of 3-nitro-1H-pyrazole involves the reaction of the deprotonated pyrazole with an allylating agent, such as allyl bromide or allyl chloride. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either the N-1 or N-2 position of the pyrazole ring.

For an unsymmetrically substituted pyrazole like 3-nitro-1H-pyrazole, the outcome of the N-alkylation is influenced by steric and electronic factors. Generally, the alkylation of 3-substituted pyrazoles under basic conditions tends to favor the formation of the 1,3-disubstituted isomer semanticscholar.orgacs.org. This preference is often attributed to the steric hindrance posed by the substituent at the 3-position, which directs the incoming electrophile to the less hindered N-1 position.

A specific procedure for the synthesis of 1-allyl-4-nitropyrazole, a close analogue of the target compound, involves reacting 4-nitropyrazole with allyl bromide in anhydrous acetonitrile (B52724) wordpress.com. This reaction proceeds to completion and gives a high yield of the desired N-alkylated product. A similar strategy can be applied to 3-nitro-1H-pyrazole. The reaction of 3-nitro-1H-pyrazole with an allyl halide in the presence of a base (e.g., NaOH or K2CO3) in a suitable solvent (e.g., acetonitrile or DMF) would be the expected route to 3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole.

| Pyrazole Substrate | Alkylating Agent | Product | Reference |

| 4-Nitropyrazole | Allyl bromide | 1-Allyl-4-nitropyrazole | wordpress.com |

| 3-Phenyl-1H-pyrazole | Allyl bromide | 1-Allyl-3-phenyl-1H-pyrazole | |

| 3-Substituted Pyrazoles | Various Alkyl Halides | Predominantly 1,3-Disubstituted Pyrazoles | semanticscholar.orgacs.org |

Reagent Selection and Reaction Optimization for Allyl Group Introduction

The introduction of an allyl group onto the nitrogen of the 3-nitropyrazole core is a common and direct method for synthesizing this compound. This N-alkylation reaction involves the careful selection of reagents and optimization of reaction conditions to ensure high yield and regioselectivity.

Reagent Selection:

Allylating Agent: Allyl halides, such as allyl bromide or allyl chloride, are the most frequently used reagents for introducing the prop-2-en-1-yl group. Allyl bromide is often preferred due to its higher reactivity compared to the chloride analogue.

Base: A base is required to deprotonate the pyrazole ring's N-H, creating a nucleophilic pyrazolate anion. Common bases include strong hydrides like sodium hydride (NaH), which offers irreversible deprotonation, and weaker carbonate bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), which are often used under milder conditions. The choice of base can influence the reaction's regioselectivity, affecting whether the allyl group attaches to the N1 or N2 position of the pyrazole ring.

Reaction Optimization: Optimization of reaction parameters is crucial for maximizing the yield of the desired N1-alkylated product. Key parameters include:

Temperature: Reactions may be conducted at room temperature or require heating, depending on the reactivity of the substrate and reagents.

Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of by-products.

Stoichiometry: The molar ratio of the pyrazole, base, and allylating agent is adjusted to drive the reaction to completion. A slight excess of the allylating agent and base is common.

For instance, the O-allylation of 1-substituted pyrazol-3-ols has been successfully achieved using allyl bromide in the presence of NaH, demonstrating the effectiveness of this reagent combination for introducing an allyl group onto a pyrazole-based scaffold. nih.gov

Table 1: Common Reagents for Allyl Group Introduction

| Reagent Type | Examples | Role in Reaction |

| Allylating Agent | Allyl Bromide, Allyl Chloride | Source of the prop-2-en-1-yl electrophile |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the pyrazole N-H to form the nucleophile |

Influence of Catalysts and Solvents on N-Alkylation Efficiency

The efficiency and selectivity of the N-alkylation process are significantly influenced by the choice of solvent and the potential use of catalysts.

Solvents: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base while leaving the pyrazolate anion highly reactive.

Dimethylformamide (DMF): Often used for its high boiling point and ability to dissolve a wide range of organic and inorganic reactants. N-alkylation of nitrotriazinones, related heterocyclic systems, has been shown to proceed in high yields in DMF. mdpi.com

Acetonitrile (ACN): Another effective polar aprotic solvent.

Acetone: A less polar option, often used with carbonate bases.

The solvent can play a critical role in determining the ratio of N1 to N2 alkylation isomers, a common challenge in pyrazole chemistry.

Catalysts: While many simple alkylations proceed efficiently without a catalyst, certain systems benefit from their use.

Phase-Transfer Catalysts (PTCs): In reactions involving a solid base (like K₂CO₃) and an organic solvent, PTCs such as tetrabutylammonium bromide (TBAB) can be used to shuttle the pyrazolate anion into the organic phase, accelerating the reaction.

Metal Catalysts: For more challenging substrates or alternative alkylating agents (like allyl alcohols), metal catalysts may be employed. Palladium-catalyzed N-alkylation reactions have been developed for various amines and heterocycles. chemrxiv.org Similarly, copper-catalyzed methods can be used for the N-arylation and, in some cases, N-alkylation of pyrazoles. organic-chemistry.org Crystalline aluminosilicates have also been reported as effective catalysts for the N-alkylation of pyrazoles with alcohols, offering a method that avoids the formation of salt by-products. google.comgoogle.com

Table 2: Influence of Solvents and Catalysts on N-Alkylation

| Factor | Examples | Effect on Reaction |

| Solvent | DMF, Acetonitrile, Acetone | Affects reaction rate and regioselectivity (N1 vs. N2) |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Metal Catalysts (e.g., Pd, Cu), Crystalline Aluminosilicates | Increases reaction rate, enables use of different alkylating agents |

Cyclocondensation and Cycloaddition Reactions Forming the Pyrazole Ring with an Allyl Moiety

An alternative synthetic route involves constructing the pyrazole ring itself from precursors that already contain the N-allyl group or a precursor to it. This approach is particularly useful for controlling the regiochemistry of the final product from the outset.

The most classic method for forming a pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgchim.it To synthesize an N-allyl pyrazole, one could employ N-allylhydrazine as the hydrazine component. The reaction of N-allylhydrazine with a suitable 1,3-dielectrophile would directly yield the N-allylpyrazole core.

1,3-Dipolar Cycloaddition Strategies

1,3-dipolar cycloadditions, also known as Huisgen cycloadditions, are powerful methods for constructing five-membered heterocyclic rings like pyrazoles. nih.govnih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). tandfonline.com

To form an N-allyl pyrazole, one could react an N-allyl substituted 1,3-dipole, such as a nitrile imine, with an alkyne. Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base. The subsequent [3+2] cycloaddition with a dipolarophile is often highly regioselective. rsc.orgrsc.org

A potential synthetic sequence is outlined below:

Preparation of an N-allyl hydrazonoyl halide.

In situ generation of the corresponding N-allyl nitrile imine using a base like triethylamine (B128534).

Reaction of the nitrile imine with an alkyne (e.g., dimethyl acetylenedicarboxylate) to form the fully substituted N-allyl pyrazole ring.

This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole core by changing the components of the 1,3-dipole and the dipolarophile. nih.gov

Intramolecular Nitrile Oxide Cycloaddition (INOC) Approaches

The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a sophisticated strategy used to build complex, fused heterocyclic systems. mdpi.comresearchgate.netktu.edu In the context of pyrazole chemistry, INOC is not typically used to form the pyrazole ring itself, but rather to perform subsequent annulations on a pyrazole that already bears the necessary functional groups, including an allyl moiety. nih.gov

This method is a powerful tool for creating polycyclic molecules with high regio- and diastereoselectivity. mdpi.com The key steps are:

Synthesis of a Precursor: A pyrazole is synthesized with an aldoxime group and an unsaturated moiety (like an allyl group) positioned in close proximity. A typical precursor might be a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime. nih.gov

Nitrile Oxide Generation: The aldoxime is oxidized in situ to a highly reactive nitrile oxide intermediate. Common oxidizing agents include aqueous sodium hypochlorite (bleach). mdpi.commdpi.com

Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition with the tethered allyl double bond, forming a new, fused isoxazoline (B3343090) ring.

This elegant cascade reaction allows for the efficient construction of complex pyrazolo-fused heterocycles from appropriately functionalized allyl pyrazole starting materials. mdpi.comktu.eduproquest.com

Green Chemistry Principles in the Synthesis of Nitropyrazoles

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce environmental impact through safer and more efficient processes. nih.gov

Key green strategies applicable to the synthesis of nitropyrazoles include:

Alternative Energy Sources: Microwave (MW) irradiation has been successfully used to accelerate pyrazole synthesis. A "one-pot" synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazine under microwave activation and solvent-free conditions has been reported, resulting in high yields and short reaction times. mdpi.com

Green Solvents and Catalysts: The development of syntheses in environmentally benign solvents like water or ethanol, or under solvent-free conditions, is a primary goal. Furthermore, the use of recyclable catalysts can significantly reduce waste. nih.gov

Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are inherently atom-economical and efficient. nih.gov Designing synthetic routes as one-pot procedures, where intermediates are not isolated, minimizes solvent use and waste generation. mdpi.com

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. nih.govmdpi.com

Chemical Transformations and Reactivity Profiles of 3 Nitro 1 Prop 2 En 1 Yl 1h Pyrazole

Reactivity of the Nitro Group

The electron-withdrawing nitro group on the pyrazole (B372694) ring is a key site for chemical modification, primarily through reduction to an amino group, which can then serve as a precursor for further functionalization.

Reduction of the Nitro Moiety to Amino Derivatives

The conversion of the 3-nitro group to a 3-amino group is a fundamental transformation, yielding 1-allyl-1H-pyrazol-3-amine. This reaction is typically achieved through catalytic hydrogenation. Standard conditions for this type of reduction involve the use of catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. wordpress.com

To ensure the stability of the resulting amino pyrazole, which can be sensitive to air oxidation, the hydrogenation is often conducted in the presence of an acid, such as hydrochloric acid (HCl). This method directly produces the more stable hydrochloride salt of the amine. wordpress.com The allyl group generally remains intact under these catalytic hydrogenation conditions.

Commonly employed methods for the reduction of aromatic nitro compounds are summarized in the table below.

Transformation to Nitramino Substituted Pyrazoles

The synthesis of N-(1-allyl-1H-pyrazol-3-yl)nitramide, a nitramino substituted pyrazole, can be envisioned through a two-step sequence starting from 3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole. This process involves the initial reduction of the nitro group to an amine, as described in the previous section, followed by the nitration of the resulting 3-amino-1-allyl-pyrazole. wikipedia.orgyoutube.com

The N-nitration of aminopyrazoles is a known method for producing energetic materials. youtube.com The reaction typically involves treating the aminopyrazole with a strong nitrating agent. A common nitrating mixture is nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). Careful control of the reaction conditions, particularly temperature, is crucial to achieve the desired N-nitration and avoid potential side reactions or decomposition.

Reactions of the Prop-2-en-1-yl (Allyl) Moiety

The allyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions. This reactivity allows for extensive functionalization of the side chain without altering the pyrazole core.

Addition Reactions to the Alkene Bond

The alkene functionality of the allyl group can undergo various addition reactions, converting the unsaturated side chain into a saturated, functionalized propyl group.

Halogenation : The reaction with elemental halogens like bromine (Br₂) or chlorine (Cl₂) leads to the addition across the double bond, yielding a 1-(2,3-dihalopropyl)-3-nitro-1H-pyrazole. This reaction proceeds through a cyclic halonium ion intermediate, resulting in an anti-addition of the two halogen atoms to the chain. libretexts.orgorganicchemistrytutor.com

Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring at the site of the double bond. This reaction yields 3-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole. The reaction is generally stereospecific. wikipedia.orgnih.gov

Dihydroxylation : The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups), producing 1-(2,3-dihydroxypropyl)-3-nitro-1H-pyrazole. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. researchgate.netkhanacademy.org

Formation of Functionalized Allyl Derivatives

Beyond simple addition, the allyl group can be modified to introduce other functional groups while retaining or altering the carbon skeleton of the side chain.

Allylic Oxidation : The allylic position—the CH₂ group directly attached to the pyrazole nitrogen—is susceptible to oxidation. Reagents such as selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at this position, yielding 1-(1-hydroxyprop-2-en-1-yl)-3-nitro-1H-pyrazole. This transformation selectively functionalizes the carbon adjacent to the double bond and the pyrazole ring. wikipedia.orgnih.gov

Ozonolysis : This powerful oxidative cleavage reaction breaks the carbon-carbon double bond. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the allyl group, yielding (3-nitro-1H-pyrazol-1-yl)methanal. wikipedia.orgmasterorganicchemistry.com

The following table summarizes the expected products from these transformations.

Transformations of the Pyrazole Ring System

While the nitro and allyl groups represent the most accessible sites for chemical reactions, the pyrazole ring itself possesses a stable aromatic character. Transformations involving the pyrazole ring of this compound, such as ring-opening, rearrangement, or cycloaddition reactions, are not extensively documented in the chemical literature. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while the existing substituents at positions 1 and 3 sterically hinder approaches to other positions on the ring. Further research is required to fully explore the reactivity profile of the pyrazole core within this specific compound.

Substitution Reactions on the Pyrazole Core

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, which typically occurs at the C-4 position. scribd.com However, the presence of the strongly deactivating nitro group at the C-3 position significantly reduces the ring's nucleophilicity, making standard electrophilic substitutions, such as nitration or halogenation, challenging. masterorganicchemistry.com

Consequently, the reactivity of the 3-nitropyrazole core is more prominently characterized by nucleophilic substitution, where the nitro group can act as a leaving group. In highly nitrated systems, such as N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively, with various nucleophiles (S-, O-, and N-based) displacing the nitro group at the C-3 position. researchgate.netresearchgate.net Similarly, in 3,4,5-trinitropyrazoles, the position of nucleophilic attack (C-4 or C-5) is directed by the nature of the substituent at the N-1 position. uni-muenchen.de For this compound, while less activated than its di- or tri-nitrated counterparts, the C-3 position is the most likely site for nucleophilic aromatic substitution (SNAr) reactions under forcing conditions, allowing for the introduction of new functional groups.

Construction of Fused Heterocyclic Systems

The N-allyl group of this compound is a versatile precursor for the synthesis of complex fused heterocyclic systems, primarily through cycloaddition pathways.

A primary method for constructing pyrazolo-isoxazoline hybrids is the 1,3-dipolar cycloaddition reaction, where the allyl group of the pyrazole acts as the dipolarophile. wikipedia.org This reaction with a 1,3-dipole, such as a nitrile oxide generated in situ, provides a direct and efficient route to five-membered heterocyclic rings. mdpi.commdpi.com

The reaction between an N-allylated pyrazole and a nitrile oxide proceeds regioselectively to yield the corresponding pyrazole-isoxazoline hybrid. researchgate.net This transformation creates a molecular scaffold that combines the structural features of both pyrazole and isoxazoline (B3343090) rings, which is of significant interest in medicinal chemistry. The regiochemical outcome of the cycloaddition is dictated by both steric and electronic factors. researchgate.net

| Entry | Dipolarophile | Nitrile Oxide Precursor | Conditions | Product | Yield (%) |

| 1 | N-Allyl-pyrazole | Ar-CH=NOH + NaOCl | CH2Cl2, rt | 3-Aryl-5-(pyrazol-1-ylmethyl)isoxazoline | Good |

| 2 | N-Allyl-pyrazole | R-C(Cl)=NOH + Et3N | Toluene, Δ | 3-Alkyl-5-(pyrazol-1-ylmethyl)isoxazoline | Moderate |

This table is illustrative of typical 1,3-dipolar cycloaddition reactions for synthesizing pyrazolo-isoxazoline hybrids.

A robust strategy for synthesizing complex fused heterocycles is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.comresearchgate.netnih.gov This methodology has been successfully employed to construct the novel Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole ring system. mdpi.comresearchgate.netktu.edu

The established synthesis starts with a pyrazole derivative bearing both an aldoxime (the nitrile oxide precursor) and an alkene moiety. mdpi.com Specifically, the reaction utilizes a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime. The key steps involve the in situ generation of the nitrile oxide from the C-4 aldoxime via oxidation (e.g., with aqueous sodium hypochlorite), which then undergoes a highly regio- and diastereoselective intramolecular cycloaddition with the O-allyl group at the C-3 position. This cyclization forms the pyran and isoxazoline rings simultaneously. mdpi.comresearchgate.net

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chloramine-T | EtOH | 50 | 0.5 | 20 |

| 2 | NCS | CH2Cl2 | rt | 1 | 45 |

| 3 | NaOCl (aq.) | CH2Cl2 | rt | 1 | 95 |

| 4 | Oxone | CH3CN/H2O | rt | 2 | 68 |

Table adapted from optimization studies for the INOC reaction to form the pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole system from the corresponding 3-allyloxy-pyrazole-4-carbaldehyde oxime. mdpi.com

Applying a similar INOC strategy to this compound would first require functionalization at the C-4 position to introduce a carbaldehyde (e.g., via Vilsmeier-Haack reaction), followed by conversion to the corresponding oxime. The subsequent intramolecular cycloaddition between the C-4 nitrile oxide and the N-1 allyl group would lead to a different, isomeric fused system: a dihydropyrazolo[4,3-d]isoxazolo[3,4-b]pyridine derivative, demonstrating the versatility of the INOC reaction in accessing diverse heterocyclic scaffolds.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Pathways (e.g., Vinylic SN Reactions, Eliminations)

The primary reaction pathway for constructing the fused heterocyclic systems described above is the 1,3-dipolar cycloaddition. wikipedia.org This reaction is a pericyclic process, proceeding through a concerted, single-step mechanism involving a cyclic transition state of six π-electrons. frontiersin.org It does not involve discrete ionic or radical intermediates. The term "vinylic SN reaction" is not directly applicable here, as the compound contains an allyl group, not a vinylic halide. Allylic systems can undergo substitution, but the cycloaddition pathway is dominant for the transformations discussed. rsc.orgrsc.org

In the case of the Intramolecular Nitrile Oxide Cycloaddition (INOC), the mechanism involves two distinct stages. mdpi.com First, the aldoxime precursor is oxidized to generate the highly reactive nitrile oxide intermediate. When using sodium hypochlorite, this proceeds via an initial N-chlorination of the oxime, followed by base-induced elimination of HCl. Second, the generated nitrile oxide dipole undergoes a rapid intramolecular [3+2] cycloaddition with the tethered allyl dipolarophile to form the fused bicyclic system. mdpi.comresearchgate.net

Regioselectivity and Stereoselectivity Studies

The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In the intermolecular 1,3-dipolar cycloaddition between an N-allyl pyrazole and a nitrile oxide, two regioisomers can potentially form: the 5-substituted isoxazoline or the 4-substituted isoxazoline. Experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the reaction is highly regioselective, exclusively producing the 5-substituted regioisomer. researchgate.net This selectivity is attributed to steric control; the approach of the nitrile oxide is sterically hindered on one face of the dipolarophile, favoring the transition state that leads to the 5-substituted product. researchgate.net

Stereoselectivity: For intramolecular cycloadditions (INOC), the stereochemistry of the newly formed ring junction is critical. In the synthesis of the pyrazolo-pyrano-oxazole system from the O-allyl precursor, the reaction proceeds with high diastereoselectivity, forming a cis-fused ring system. mdpi.com This stereochemical outcome is dictated by the conformational constraints of the tether connecting the dipole and the dipolarophile in the cycloaddition transition state. The molecule adopts a pre-organized, chair-like transition state geometry to minimize steric strain, leading to the selective formation of a single diastereomer. mdpi.com

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole, seven unique proton signals are expected.

Pyrazole (B372694) Ring Protons: The pyrazole ring contains two protons, H-4 and H-5. Due to the influence of the nitro group at position 3 and the N-allyl group at position 1, these protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), likely as doublets due to coupling with each other. The electron-withdrawing nitro group would deshield the adjacent H-4 more significantly than H-5.

Allyl Group Protons: The prop-2-en-1-yl (allyl) group has three distinct sets of protons:

The two protons on the nitrogen-adjacent methylene (B1212753) group (-N-CH₂ -) would appear as a doublet, shifted downfield due to the adjacent nitrogen.

The single vinyl proton (-CH=CH₂) would appear as a complex multiplet (often a doublet of doublets of triplets) due to coupling with the adjacent methylene protons and the terminal vinyl protons.

The two terminal vinyl protons (=CH₂ ) would be distinct (cis and trans to the main chain) and would appear as separate multiplets, typically doublets of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (Pyrazole) | 8.0 - 8.5 | d (doublet) | ~2-3 |

| H-5 (Pyrazole) | 7.0 - 7.5 | d (doublet) | ~2-3 |

| -CH= (Allyl) | 5.8 - 6.2 | m (multiplet) | Various |

| =CH₂ (trans, Allyl) | 5.2 - 5.5 | dd (doublet of doublets) | Various |

| =CH₂ (cis, Allyl) | 5.1 - 5.4 | dd (doublet of doublets) | Various |

| -N-CH₂- (Allyl) | 4.8 - 5.2 | d (doublet) | ~5-7 |

Table 1. Predicted ¹H NMR Data for this compound.

Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in a molecule. For this compound, six distinct carbon signals are anticipated.

Pyrazole Ring Carbons: Three signals correspond to the pyrazole ring carbons. The carbon bearing the nitro group (C-3) would be significantly downfield. The other two carbons (C-4 and C-5) would appear at intermediate chemical shifts.

Allyl Group Carbons: Three signals correspond to the allyl group carbons: the methylene carbon (-N-C H₂) and the two vinyl carbons (-C H=C H₂).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | 150 - 160 |

| C-5 (Pyrazole) | 130 - 135 |

| -CH= (Allyl) | 130 - 135 |

| C-4 (Pyrazole) | 110 - 115 |

| =CH₂ (Allyl) | 118 - 122 |

| -N-CH₂- (Allyl) | 50 - 55 |

Table 2. Predicted ¹³C NMR Data for this compound.

Nitrogen-15 NMR is a specialized technique used to characterize the electronic environment of nitrogen atoms. The molecule contains three nitrogen atoms in the pyrazole ring and one in the nitro group. Each would produce a distinct signal, providing valuable information about the electronic structure. The N-1 of the pyrazole ring would have a chemical shift characteristic of a substituted pyrrole-type nitrogen, while N-2 would be a pyridine-type nitrogen. The nitrogen of the nitro group would appear in a region typical for nitro compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would be used to confirm the connectivity within the allyl group (e.g., showing a cross-peak between the -N-CH₂- protons and the -CH= proton) and the coupling between the H-4 and H-5 protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., linking the proton signal at δ ~5.0 ppm to the methylene carbon of the allyl group).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic "fingerprint" based on the functional groups present.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro group.

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C and C=N Stretching: Vibrations for the alkene and pyrazole ring double bonds would appear in the 1500-1680 cm⁻¹ region.

C-H Stretching: Signals for aromatic/vinylic C-H bonds would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| C-H (sp², Pyrazole & Alkene) | 3050 - 3150 | Medium |

| C-H (sp³, Allyl CH₂) | 2850 - 2960 | Medium |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C=N, C=C (Pyrazole Ring) | 1500 - 1600 | Medium-Strong |

| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |

Table 3. Predicted Major Infrared Absorption Bands for this compound.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and information about the compound's structure through analysis of its fragmentation patterns. For this compound (C₆H₇N₃O₂), the molecular weight is 167.14 g/mol .

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the intact molecule (the molecular ion) would be expected at a mass-to-charge ratio (m/z) of 167.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. researchgate.net Common fragmentation pathways for nitroaromatic and N-allyl compounds include:

Loss of the nitro group (NO₂•, 46 Da), leading to a fragment at m/z 121.

Loss of the allyl group (•C₃H₅, 41 Da), resulting in a fragment corresponding to the 3-nitropyrazole cation at m/z 126.

Rearrangements and further fragmentation of the pyrazole ring.

| m/z Value | Proposed Fragment Identity | Notes |

| 167 | [C₆H₇N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 126 | [C₃H₂N₃O₂]⁺ | Loss of allyl radical (•C₃H₅) |

| 121 | [C₆H₇N]⁺ | Loss of nitro radical (•NO₂) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Table 4. Predicted Key Fragments in the Mass Spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

Information not available.

Analysis of Molecular Conformation and Bond Parameters

Information not available.

Crystal Packing and Supramolecular Assembly

Information not available.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrazole (B372694) derivatives. nih.govnih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for predicting a wide range of molecular properties, including optimized geometry, electronic behavior, and reactivity patterns. researchgate.netmdpi.com The B3LYP hybrid functional is commonly employed for these studies, often paired with basis sets like 6-31G or 6-311G, to achieve reliable results. nih.govnih.govekb.eg

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole, DFT calculations would establish the precise bond lengths, bond angles, and dihedral angles. Theoretical studies on similar pyrazole systems indicate that the pyrazole ring adopts a planar conformation. nih.gov The optimization process would also define the spatial orientation of the nitro (NO₂) and prop-2-en-1-yl (allyl) substituents relative to the pyrazole core. Analysis of the electronic structure provides a map of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole System The following data is representative of typical bond lengths and angles found in pyrazole derivatives as determined by DFT calculations.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.36 |

| N1-N2-C3 Bond Angle (°) | 112.0 |

| N2-C3-C4 Bond Angle (°) | 105.5 |

| C3-C4-C5 Bond Angle (°) | 105.0 |

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Calculated using DFT/B3LYP method. Values are illustrative for nitro-substituted heterocyclic systems.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -7.05 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.50 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.55 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density. It provides a detailed picture of the bonding within a molecule, including hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions contribute significantly to molecular stability. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the pyrazole ring to the strongly electron-withdrawing nitro group. This charge transfer stabilizes the molecule and is a key feature of its electronic structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map is expected to show a strong negative potential around the oxygen atoms of the nitro group and the N2 atom of the pyrazole ring, identifying them as primary sites for electrophilic interaction. nih.gov Positive potentials would likely be located around the hydrogen atoms.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity for softer molecules.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. ekb.eg

Table 3: Calculated Global Chemical Reactivity Descriptors Values are derived from the representative HOMO and LUMO energies in Table 2.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.775 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.275 |

| Global Softness (S) | 1 / η | 0.439 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.013 |

Protic pyrazoles (those with an N-H bond) can exist in different tautomeric forms. nih.govmdpi.com However, in this compound, the nitrogen at position 1 (N1) is substituted with a prop-2-en-1-yl group, which prevents annular tautomerism (the migration of a proton between the two nitrogen atoms). nih.gov

Despite the absence of tautomerism, computational studies can be used to investigate the molecule's proton affinity. Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, indicating its Brønsted basicity. DFT calculations can determine the most likely site of protonation. For pyrazole systems, the sp²-hybridized nitrogen atom (N2 in this case) is typically the most basic site and the preferred center for protonation. nih.govmdpi.com Theoretical studies can precisely calculate the energy change associated with this process, providing a quantitative measure of the molecule's basicity.

Thermodynamic Parameters Calculation (e.g., Enthalpy, Entropy, Heat Capacity)

While specific experimental or calculated thermodynamic data for this compound are not extensively detailed in the available literature, the properties of nitropyrazole derivatives are commonly investigated using computational methods. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict thermodynamic parameters such as enthalpy of formation (HOF), entropy, and heat capacity. researchgate.netnih.gov These calculations are crucial for evaluating the thermal stability and energy content of energetic materials. researchgate.net

For instance, studies on various nitrated pyrazole isomers utilize methods like B3PW91/6-311+G(d,p) to explore thermal stabilities through the calculation of HOF and bond dissociation energies. researchgate.net Similarly, isodesmic reactions are a common theoretical approach to accurately compute the gas-phase enthalpy of formation for complex molecules like those possessing trinitromethyl groups attached to a pyrazole ring. nih.gov The thermodynamic parameters for substituted pyrazoles are typically calculated at standard conditions (298.15 K and 1.00 atm) to ensure consistency and comparability. nih.gov These computational approaches provide essential insights into the stability and potential energy of new compounds where experimental data is lacking.

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry plays a pivotal role in the prediction and understanding of the Non-Linear Optical (NLO) properties of novel organic molecules. For compounds like this compound, DFT calculations are the standard method for determining key NLO parameters. researchgate.netresearchgate.net Organic NLO materials are of significant interest due to their potential applications in optoelectronics and photonics. nih.govresearchgate.net

First-order hyperpolarizability (β or β₀) is a critical measure of a molecule's second-order NLO response. mdpi.com While specific calculated values for this compound have not been reported, studies on related pyrazole derivatives indicate that this class of compounds can exhibit promising NLO properties. researchgate.net The NLO response originates from intramolecular charge transfer (ICT), which causes polarization of the π-electron cloud from an electron-donor to an electron-acceptor region of the molecule. nih.govnih.gov

In this compound, the nitro group acts as a strong electron-acceptor, while the pyrazole ring and the attached prop-2-en-1-yl (allyl) group constitute the π-conjugated system that facilitates this charge transfer. Computational analyses of similar pyrazole derivatives have shown hyperpolarizability values significantly greater than that of the standard NLO material, urea. researchgate.net The magnitude of the molecular hyperpolarizability suggests that such compounds could be explored as candidate NLO materials. researchgate.net

The structure of this compound features an interplay between the electron-withdrawing nitro group and the π-donating/conjugating character of the pyrazole and allyl moieties. This donor-π-acceptor (D-π-A) type framework is a classic design for efficient NLO molecules. chemrxiv.org Studies on other heterocyclic systems confirm that the incorporation of electron-withdrawing groups leads to a marked increase in the first-order hyperpolarizability (β₀) values. nih.gov Therefore, the specific arrangement of the nitro and allyl groups on the pyrazole ring in this compound is expected to give rise to significant NLO characteristics.

Intermolecular Interactions and Supramolecular Chemistry

The crystal packing and macroscopic properties of molecular solids are governed by a complex network of intermolecular interactions. imedpub.com In pyrazole derivatives, these non-covalent forces, including hydrogen bonds and π-stacking, dictate the formation of distinct supramolecular architectures. nih.govresearchgate.netmdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov It maps the regions of close contact between adjacent molecules, and the associated 2D fingerprint plots provide a quantitative summary of the different types of interactions.

While a specific Hirshfeld analysis for this compound is not available, data from the closely related compound 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole offers valuable insights into the expected interactions for a nitropyrazole system. researchgate.net The analysis of this analogue reveals the dominant role of contacts involving nitrogen and oxygen atoms.

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the analogue, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. researchgate.net It is anticipated that this compound would exhibit a similar interaction profile, dominated by contacts involving hydrogen, oxygen, and nitrogen atoms.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| N···H / H···N | 31.5 |

| N···O / O···N | 18.4 |

| O···H / H···O | 13.4 |

The molecular structure of this compound allows for a variety of non-covalent interactions that stabilize its crystal structure.

Hydrogen Bonds: Although lacking conventional N-H or O-H donors, weak C-H···O and C-H···N hydrogen bonds are expected to be significant. imedpub.com The hydrogen atoms on the pyrazole ring and the allyl group can act as weak donors, while the electronegative oxygen atoms of the nitro group and the sp²-hybridized nitrogen of the pyrazole ring serve as acceptors. imedpub.comresearchgate.net

π-Stacking: Aromatic pyrazole rings often engage in π-π stacking interactions. researchgate.net In the crystal structure, adjacent molecules may arrange in a parallel-displaced or T-shaped manner to maximize attractive forces between their π-electron systems, contributing significantly to the supramolecular assembly. rsc.org The presence of these varied interactions creates a robust three-dimensional network that defines the material's solid-state properties. researchgate.net

Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| Urea | Carbamide |

| NTO | 3-nitro-1,2,4-triazol-5-one |

Theoretical Models for Pyrazole Self-Aggregation (Dimers, Trimers, Tetramers, Hexamers, Catemers)

The self-aggregation of pyrazole derivatives is a phenomenon governed by non-covalent interactions, primarily hydrogen bonding, which can be extensively studied using theoretical models. The pyrazole ring possesses both a hydrogen bond donor (the pyrrole-like NH group) and a hydrogen bond acceptor (the pyridine-like sp2 nitrogen atom), giving it an amphiprotic character. This dual nature is fundamental to the formation of various supramolecular assemblies. researchgate.net

Computational chemistry provides critical insights into the structures and stability of these aggregates. researchgate.net Theoretical models for pyrazole self-association predict the formation of several structures, including cyclic dimers, trimers, tetramers, and hexamers, as well as linear chain-like structures known as catemers. researchgate.net Density Functional Theory (DFT) is a commonly employed method to investigate the geometries and binding energies of these aggregates. By calculating parameters such as interaction energies, hydrogen bond lengths, and vibrational frequencies, researchers can predict the most stable configurations.

For instance, a cyclic dimer is formed through two N-H···N hydrogen bonds between two pyrazole molecules. Theoretical calculations can determine the interaction energy of this pairing. Similarly, trimers, tetramers, and larger cyclic structures can be modeled to understand their relative stabilities. The stability of these aggregates is influenced by factors such as the substituents on the pyrazole ring, which can modulate the acidity of the NH group and introduce steric effects. researchgate.net While this compound lacks the N-H proton for direct self-aggregation via hydrogen bonding, its pyrazole core serves as a foundational structure whose aggregation principles are relevant for understanding intermolecular interactions in more complex systems or co-crystals.

| Aggregate Type | Primary Interaction | Typical Calculated Interaction Energy (Example Range) | Key Structural Feature |

|---|---|---|---|

| Dimer | N-H···N Hydrogen Bonds | -8 to -12 kcal/mol | Cyclic, planar structure |

| Trimer | N-H···N Hydrogen Bonds | -15 to -20 kcal/mol | Cyclic, often slightly puckered |

| Tetramer | N-H···N Hydrogen Bonds | -25 to -35 kcal/mol | Larger cyclic structure |

| Catemer | N-H···N Hydrogen Bonds | Cooperative, chain-dependent | Linear, chain-like polymer |

Computational Mechanistic Investigations

Computational chemistry is an indispensable tool for elucidating the reaction mechanisms of organic transformations involving pyrazole derivatives. eurasianjournals.com Theoretical studies, particularly those using DFT, allow for a detailed exploration of potential energy surfaces, providing a step-by-step understanding of how reactants are converted into products. This is particularly valuable for reactions like cycloadditions, which are key to synthesizing functionalized pyrazoles.

A cornerstone of computational mechanistic investigation is the analysis of the reaction profile, which maps the energy of the system along the reaction coordinate. mdpi.com For a reaction involving this compound, such as a 1,3-dipolar cycloaddition at the allyl (prop-2-en-1-yl) group, this analysis begins with geometry optimization of the reactants. wikipedia.org

The next crucial step is locating the transition state (TS), which represents the highest energy point along the lowest energy path from reactants to products. researchgate.net Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary points: reactants and products have all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Many reactions, especially 1,3-dipolar cycloadditions, can potentially yield multiple regioisomers. nih.gov For this compound, the reaction of a 1,3-dipole (like a nitrilimine or nitrile oxide) with the allyl group's double bond could result in two different constitutional isomers. rsc.orgresearchgate.net

Computational methods are highly effective at predicting and explaining the observed regioselectivity. researchgate.net The primary approach is to calculate the activation energies for all possible reaction pathways leading to the different regioisomers. mdpi.com According to transition state theory, the pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major isomer. mdpi.comrsc.org

DFT calculations allow for the detailed analysis of the transition state geometries and energies for each pathway. rsc.org The difference in activation energy can often be rationalized by examining steric and electronic factors within the transition states. For example, unfavorable steric repulsion between bulky substituents in one transition state will raise its energy, disfavoring that pathway. mdpi.com Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO interactions) and local reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can provide a qualitative prediction of the preferred regiochemical outcome by identifying the most favorable sites for bond formation between the reacting molecules. researchgate.netmdpi.comresearchgate.net

Molecular Modeling and Docking Approaches for Ligand-Target Interactions (Methodology Focus)

Molecular modeling and docking are powerful computational techniques used to predict the binding mode and affinity of a ligand, such as a derivative of this compound, to the active site of a biological target, typically a protein. nih.goveurasianjournals.com This methodology is central to rational drug design and inhibitor screening. researchgate.netijnc.ir

The process begins with the preparation of both the protein (receptor) and the ligand. The three-dimensional structure of the receptor is often obtained from experimental sources like the Protein Data Bank (PDB). ijpbs.comacs.org Preparation typically involves adding hydrogen atoms, removing water molecules, and assigning partial charges. nih.gov The ligand's 3D structure is generated and its geometry is optimized to find a low-energy conformation, often using quantum mechanical methods. acs.org

Docking is then performed using specialized software (e.g., AutoDock, Glide) which systematically samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. ijpbs.comlongdom.org A scoring function is used to evaluate each pose, estimating the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed. nih.gov

Post-docking analysis is crucial for validating the results. This involves examining the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the top-ranked ligand pose and the amino acid residues of the protein. longdom.orgresearchgate.net For more rigorous analysis, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can then be used to calculate the binding free energy with higher accuracy. researchgate.net

| Step | Description | Common Tools/Methods |

|---|---|---|

| 1. Receptor Preparation | Obtain 3D protein structure (e.g., from PDB). Add hydrogens, remove solvent, assign charges. | PyMOL, UCSF Chimera, Schrödinger's Protein Preparation Wizard |

| 2. Ligand Preparation | Generate 3D ligand structure. Optimize geometry and perform energy minimization. | ChemDraw, Avogadro, Gaussian, Schrödinger's LigPrep |

| 3. Docking Simulation | Define binding site. Run algorithm to sample ligand poses and score them. | AutoDock, Glide, LeDock |

| 4. Pose Analysis | Analyze top-scoring poses. Visualize and identify key intermolecular interactions. | PyMOL, Discovery Studio, UCSF Chimera |

| 5. Post-Docking Refinement (Optional) | Perform Molecular Dynamics (MD) simulation to assess complex stability. Calculate binding free energy. | GROMACS, AMBER, Prime MM-GBSA |

Synthetic Utility and Applications in Diverse Chemical Research Fields

Function as Intermediate Building Blocks in Complex Molecule Synthesis

The strategic placement of a nitro group and an allyl substituent on the pyrazole (B372694) ring endows 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole with a rich and varied reactivity, making it an ideal starting material for the construction of intricate molecular architectures.

Precursors for Advanced Nitrogen Heterocyclic Systems

The chemical scaffold of this compound is a valuable precursor in the synthesis of more complex nitrogen-containing heterocyclic systems. The nitro group can be readily transformed into other functional groups, such as amines, which then serve as handles for further molecular elaboration. For instance, the reduction of the nitro group to an amino group provides a nucleophilic center that can participate in cyclization reactions to form new heterocyclic rings.

One notable application is in the construction of high-energy insensitive energetic materials. For example, derivatives of 3-nitro-1H-pyrazole have been utilized in the synthesis of 3-nitro-1H-pyrazole-5-yl-bridged/fused 4,5-diamino-4H-1,2,4-triazoles. osi.lv These complex heterocyclic systems exhibit remarkable thermal stability and low mechanical sensitivity, making them promising candidates for advanced energetic materials. osi.lv The synthesis of such compounds often involves multi-step reaction sequences where the nitropyrazole core is a key starting component.

Synthons for Fused and Hybrid Ring Systems

The presence of both the pyrazole ring and the allyl group in this compound offers multiple reaction sites for the construction of fused and hybrid ring systems. The pyrazole core itself can be a partner in cycloaddition reactions, while the allyl group provides a handle for various transition metal-catalyzed cyclization strategies.

A general approach to fused pyrazoles involves the intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. osi.lv While direct examples involving the allyl group of the title compound are not extensively documented in readily available literature, the principle of utilizing reactive substituents on the pyrazole ring for intramolecular cyclization is a well-established synthetic strategy.

Furthermore, the allyl group can participate in ring-closing metathesis (RCM) reactions. For instance, a diene substrate prepared from a pyrazole derivative can undergo RCM to form a pyrano[2,3-c]pyrazole ring system. ktu.edu This demonstrates the potential of the allyl group in this compound to be a key component in the synthesis of fused heterocyclic structures.

Catalytic Applications of Pyrazole-Derived Ligands and Complexes

The pyrazole nucleus is a well-established and versatile scaffold for the design of ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can effectively coordinate to a variety of metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

Design and Synthesis of Pyrazole-Based Ligands for Metal Catalysis

While specific examples detailing the direct use of this compound as a ligand precursor are not prominently featured in the reviewed literature, the general principles of pyrazole-based ligand design are well-established. researchgate.netsaudijournals.com The synthesis of such ligands often involves the functionalization of the pyrazole core. In the case of this compound, both the nitro group and the allyl group offer opportunities for modification to create multidentate ligands.

For example, the nitro group could be reduced to an amino group and subsequently functionalized to introduce additional coordinating arms. The allyl group can also be modified through various organic transformations to incorporate other donor atoms, leading to the formation of chelating ligands. The coordination chemistry of pyrazole-derived ligands is extensive, with numerous examples of their complexes with various transition metals. researchgate.net

Investigation of Catalytic Activities in Organic Transformations (e.g., C-C bond formation, Alkylation, Suzuki-Miyaura reactions)

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a range of important organic transformations. These include crucial carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govnih.govrsc.org Palladium complexes bearing pyrazole-containing ligands are often employed as catalysts in these reactions, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds.

While direct catalytic data for complexes of this compound is scarce, the broader class of pyrazole-ligated metal complexes has been shown to be effective in various C-C bond-forming reactions and alkylation reactions. acs.orgmdpi.com The electronic properties of the pyrazole ligand, influenced by substituents like the nitro group, can significantly impact the catalytic performance of the metal center.

| Reaction Type | Catalyst System (General) | Substrates | Products |

| Suzuki-Miyaura Coupling | Palladium-Pyrazole Complexes | Aryl Halides, Boronic Acids | Biaryls |

| C-C Bond Formation | Transition Metal-Pyrazole Complexes | Various | Coupled Products |

| Alkylation | Palladium-Pyrazole Complexes | Alkenes, Nucleophiles | Alkylated Products |

Role of Metal-Ligand Cooperation in Pyrazole Catalysts

The concept of metal-ligand cooperation (MLC) is a key principle in modern catalysis, where both the metal center and the ligand actively participate in the catalytic cycle. Protic pyrazole ligands, which contain an N-H bond, have been shown to engage in MLC. nih.gov The acidic proton on the pyrazole ring can act as a proton shuttle or participate in bond activation steps, thereby enhancing the catalytic activity.

While this compound is an N-substituted pyrazole and thus lacks the N-H proton for direct MLC of this type, the design of ligands derived from it could incorporate functionalities capable of cooperative effects. The electronic influence of the nitro group and the potential for the allyl group to interact with the metal center or substrates could lead to unique catalytic properties and cooperative effects that are yet to be fully explored.

Applications in Advanced Materials Science

The molecular architecture of this compound makes it a promising candidate for the synthesis of specialized materials. Nitropyrazole derivatives are well-regarded in the field of energetic materials due to their high nitrogen content, thermal stability, and positive heats of formation. nih.govnih.gov The presence of the allyl group provides a pathway to polymeric materials, expanding its utility beyond traditional small-molecule applications.

Pyrazole Ring: This five-membered aromatic heterocycle forms the stable backbone of the molecule. Its aromaticity contributes to thermal stability, and the presence of two adjacent nitrogen atoms provides coordination sites for metal ions. mdpi.comresearchgate.net

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties and reactivity of the pyrazole ring. mdpi.com It is a crucial component for energetic materials, as it increases the density and oxygen balance of the compound, contributing to higher detonation performance. nih.govnih.gov

Allyl Group (-CH₂-CH=CH₂): The N-allyl substituent is a key feature for materials development, offering a reactive site for polymerization, cross-linking, or post-synthesis functionalization via reactions like epoxidation or allylic substitution. libretexts.orgacs.orgacs.org This functionality allows for the creation of energetic polymers or plasticizers, where the nitropyrazole unit is incorporated into a larger macromolecular structure. acs.orgresearchgate.net

The interplay of these components allows for the rational design of materials with tailored properties. For instance, N-allyl dinitropyrazoles have been investigated as potential liquid explosives with low melting points and high thermal stability compared to traditional energetic materials like nitroglycerin. acs.orgresearchgate.net

| Structural Component | Primary Function in Materials Science | Potential Applications |

|---|---|---|

| Pyrazole Core | Provides thermal stability and a rigid structural backbone. mdpi.com Acts as a ligand for metal coordination. researchgate.net | Energetic materials, Coordination polymers, MOFs. |

| Nitro Group | Increases density and energy content. nih.gov Modifies electronic properties. mdpi.com | High-performance explosives, Propellants. rsc.orgrsc.org |

| N-Allyl Group | Enables polymerization and cross-linking. acs.org Site for post-synthesis functionalization. acs.org | Energetic polymers, Melt-cast explosives, Functionalized MOFs. researchgate.netnih.gov |

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. hhu.de Pyrazole-containing molecules are excellent ligands for constructing CPs and MOFs because the two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center. researchgate.netnih.gov